molecular formula C19H36O4 B179055 Bis(3-methylbutyl) nonanedioate CAS No. 10340-99-5

Bis(3-methylbutyl) nonanedioate

Cat. No. B179055
CAS RN: 10340-99-5
M. Wt: 328.5 g/mol
InChI Key: QKXJAOGMTYMWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methylbutyl) nonanedioate, also known as BMN, is a chemical compound that belongs to the family of esters. It is commonly used in various fields, including the pharmaceutical industry, as a solvent and a reagent. The chemical structure of BMN consists of a nonanedioic acid molecule that is esterified with two 3-methylbutanol molecules.

Mechanism Of Action

The mechanism of action of Bis(3-methylbutyl) nonanedioate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Bis(3-methylbutyl) nonanedioate has also been shown to scavenge free radicals, which can cause oxidative damage to cells and tissues.

Biochemical And Physiological Effects

Bis(3-methylbutyl) nonanedioate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Bis(3-methylbutyl) nonanedioate has also been shown to reduce oxidative stress and improve insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bis(3-methylbutyl) nonanedioate in lab experiments is its relatively low toxicity and high solubility in organic solvents. This makes it a useful solvent and reagent for a wide range of chemical reactions. However, Bis(3-methylbutyl) nonanedioate can be expensive to produce, and its use may be limited by its availability.

Future Directions

There are several potential future directions for research on Bis(3-methylbutyl) nonanedioate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is the development of new synthesis methods for Bis(3-methylbutyl) nonanedioate that are more efficient and cost-effective. Finally, Bis(3-methylbutyl) nonanedioate may also have applications in other fields, such as the food and cosmetic industries, where it could be used as a flavoring or fragrance agent.

Synthesis Methods

The synthesis of Bis(3-methylbutyl) nonanedioate involves the esterification of nonanedioic acid with 3-methylbutanol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at a temperature of around 80°C. The reaction mixture is then allowed to cool, and the resulting product is purified through distillation.

Scientific Research Applications

Bis(3-methylbutyl) nonanedioate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Bis(3-methylbutyl) nonanedioate has also been investigated for its potential use as a solvent and reagent in various chemical reactions.

properties

CAS RN

10340-99-5

Product Name

Bis(3-methylbutyl) nonanedioate

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

bis(3-methylbutyl) nonanedioate

InChI

InChI=1S/C19H36O4/c1-16(2)12-14-22-18(20)10-8-6-5-7-9-11-19(21)23-15-13-17(3)4/h16-17H,5-15H2,1-4H3

InChI Key

QKXJAOGMTYMWDO-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)CCCCCCCC(=O)OCCC(C)C

Canonical SMILES

CC(C)CCOC(=O)CCCCCCCC(=O)OCCC(C)C

Other CAS RN

10340-99-5

synonyms

Nonanedioic acid, bis(3-Methylbutyl) ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.